3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride (AMPyH) is a small molecule that has been extensively studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, ranging from drug design and development to biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, azetidin-2-one containing pyrazoline derivatives have shown significant antibacterial and antifungal properties (Shailesh et al., 2012; El-Kashef et al., 2018).
Synthesis and Biological Activity of Derivatives
Several studies have focused on synthesizing novel derivatives of pyrazolo[3,4-b]pyrazine and evaluating their biological activities. Some of these derivatives have been found to possess significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014; Chopde et al., 2012).
Anticancer Activity
Research into pyrazolo[3,4-b]pyrazine derivatives has also explored their potential anticancer properties. Some studies have demonstrated that these compounds can inhibit the growth of cancer cells, such as breast adenocarcinoma cells (Abdellatif et al., 2014).
Novel Derivatives for Specific Biological Targets
Novel derivatives of pyrazolo[3,4-b]pyrazine have been synthesized for targeting specific biological mechanisms. For example, compounds targeting the insulin-like growth factor-I receptor (IGF-IR) have been developed, showing potential for treating conditions related to this receptor (Mulvihill et al., 2008).
properties
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-14-9-8(11-2-3-12-9)7(13-14)6-4-10-5-6;/h2-3,6,10H,4-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLNQTOAOCHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.